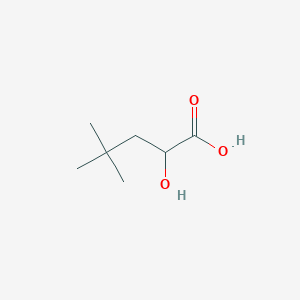

2-Hydroxy-4,4-dimethylpentanoic acid

Übersicht

Beschreibung

2-Hydroxy-4,4-dimethylpentanoic acid is a compound that is structurally related to various biologically active substances. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

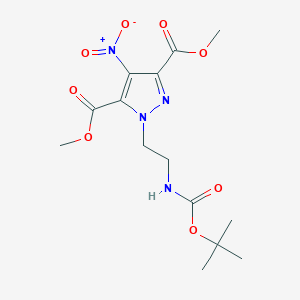

The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives involves the transformation of the model ester into corresponding acids or hydrazides, followed by reactions with amines and amino acid esters via DCC and azide coupling methods . Similarly, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate also involves the reaction of ligands with metal ions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound is characterized by the presence of hydroxy groups and a branched carbon chain with methyl substituents. The structure-activity relationship is crucial, as seen in the synthesis of esters of (+)- and (-)-3-(2-(6-methoxynaphthyl))-2,2-dimethylpentanoic acid, where the stereochemistry plays a significant role in biological activity . The molecular docking studies of the synthesized compounds provide insights into their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, Michael addition, and methylation . The reactivity of these compounds is influenced by the presence of functional groups such as hydroxy, ester, and amide, which can undergo various chemical transformations. The synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family, involves modification of synthetic routes and novel approaches to manage the sub-unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound are determined by their functional groups and molecular structure. For example, the metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were characterized using various analytical techniques, including elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Chemistry and Analysis of Lipid Peroxidation Products

2-Hydroxy-4,4-dimethylpentanoic acid plays a role in the study of lipid peroxidation products, particularly 4-Hydroxy-2-nonenal (HNE), a significant product of phospholipid peroxidation due to its reactivity and cytotoxicity. This research is crucial for understanding the formation and metabolism of HNE in tissues, which has implications for studying the mechanisms of oxidative stress and inflammation in various diseases, including atherosclerosis. Advanced analytical techniques like mass spectrometry are essential for identifying HNE-modified proteins in biological samples, contributing to our understanding of redox-sensitive cell signaling proteins' interactions in physiological and pathological conditions (Spickett, 2013).

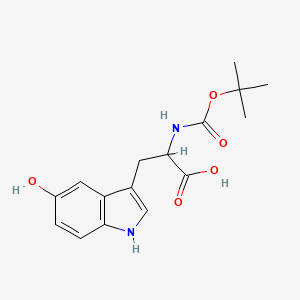

Cosmetic and Dermatologic Applications

Hydroxy acids (HAs), including derivatives of this compound, have widespread applications in cosmetics and dermatology. They are employed in formulations to achieve various beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. This research highlights the significance of understanding the safety and biological mechanisms of HAs in cosmetic and therapeutic formulations, particularly concerning their prolonged use on sun-exposed skin (Kornhauser, Coelho, & Hearing, 2010).

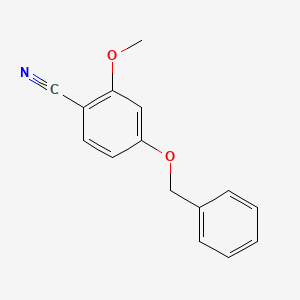

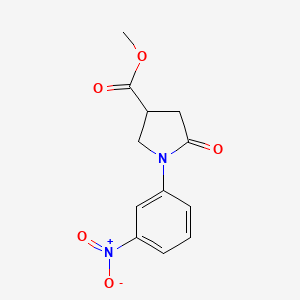

Anti-tumor Activities of Metal Complexes

The synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to this compound, demonstrates potential anti-tumor activities. These complexes were tested against human colorectal carcinoma cells, showing significant inhibitory actions. This research contributes to the development of new cancer therapies, particularly as CDK8 kinase inhibitors for colon cancer treatment (Aboelmagd et al., 2021).

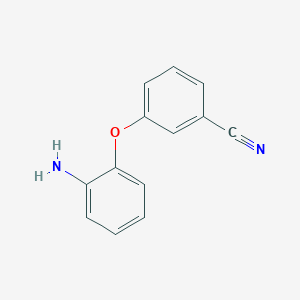

Chelating Agents for Metal Ions

Research on 4-hydroxy-6-methyl-3-pyridinecarboxylic acid and 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid, compounds related to this compound, explores their use as chelating agents for iron and aluminium ions. This study is crucial for developing chelation therapies, which can be applied to treat metal ion toxicity and related disorders. The findings contribute to the broader field of medicinal chemistry and the design of therapeutic agents (Dean et al., 2011).

Eigenschaften

IUPAC Name |

2-hydroxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBFFNZNNJKRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627664 | |

| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65302-98-9 | |

| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)